Cas no 844903-60-2 (Carbamic chloride, (2-bromoethyl)-)

Carbamic chloride, (2-bromoethyl)-, is a reactive organobromine compound with the molecular formula C₃H₅BrClNO. It serves as a versatile intermediate in organic synthesis, particularly for introducing the 2-bromoethylcarbamoyl functional group. The compound's bromo and chloro substituents enhance its electrophilic reactivity, making it useful in nucleophilic substitution reactions and cross-coupling applications. Its structural features enable selective modifications in pharmaceuticals, agrochemicals, and polymer chemistry. The presence of both halogen and carbamoyl moieties allows for efficient derivatization, facilitating the synthesis of complex molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential lability.
Carbamic chloride, (2-bromoethyl)- structure
844903-60-2 structure
Product name:Carbamic chloride, (2-bromoethyl)-
CAS No:844903-60-2
MF:C3H5BrClNO
MW:186.434899091721
CID:1823532
PubChem ID:54552927

Carbamic chloride, (2-bromoethyl)- Chemical and Physical Properties

Names and Identifiers

    • Carbamic chloride, (2-bromoethyl)-
    • 844903-60-2
    • N-(2-bromoethyl)carbamoyl chloride
    • EN300-781701
    • SCHEMBL2881492
    • (2-bromoethyl)carbamic chloride
    • (2-bromoethyl)carbamicchloride
    • Inchi: InChI=1S/C3H5BrClNO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7)
    • InChI Key: ZLEDACQYYFTNFO-UHFFFAOYSA-N
    • SMILES: C(CBr)NC(=O)Cl

Computed Properties

  • Exact Mass: 184.92430g/mol
  • Monoisotopic Mass: 184.92430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 68
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

Carbamic chloride, (2-bromoethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-781701-5.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
5.0g
$6545.0 2025-02-22
Enamine
EN300-781701-1.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
1.0g
$2257.0 2025-02-22
Enamine
EN300-781701-0.05g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.05g
$600.0 2025-02-22
Enamine
EN300-781701-10.0g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
10.0g
$9704.0 2025-02-22
Enamine
EN300-781701-0.1g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.1g
$783.0 2025-02-22
Enamine
EN300-781701-0.25g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.25g
$1118.0 2025-02-22
Enamine
EN300-781701-2.5g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
2.5g
$4424.0 2025-02-22
Enamine
EN300-781701-0.5g
N-(2-bromoethyl)carbamoyl chloride
844903-60-2 95.0%
0.5g
$1760.0 2025-02-22

Additional information on Carbamic chloride, (2-bromoethyl)-

Carbamic chloride, (2-bromoethyl)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Carbamic chloride, (2-bromoethyl)-, with the CAS number 844903-60-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Understanding its molecular structure, reactivity, and potential applications is crucial for researchers aiming to leverage its capabilities in drug development and material science.

The molecular formula of Carbamic chloride, (2-bromoethyl)- is C₃H₆BrNO₂. Its structure consists of a carbamic chloride functional group attached to a 2-bromoethyl moiety. This bifunctional nature allows for diverse chemical transformations, making it a versatile building block in organic synthesis. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures.

In recent years, Carbamic chloride, (2-bromoethyl)- has been explored in the development of novel therapeutic agents. Its ability to undergo nucleophilic substitution reactions makes it an excellent precursor for synthesizing carboxylic acid derivatives, amides, and esters. These derivatives are fundamental components in many pharmaceuticals, including protease inhibitors and kinase inhibitors. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in cancer pathways. The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups that can fine-tune the pharmacological properties of the final product.

The compound's utility extends beyond drug synthesis into the realm of materials science. Its reactivity with metal catalysts has been exploited to create polymers with tailored properties. These polymers find applications in coatings, adhesives, and even as components in electronic devices. The ability to incorporate bulky substituents through its reactive sites allows for the design of materials with specific mechanical and thermal characteristics. This has led to innovative solutions in industries requiring high-performance materials.

Recent studies have also highlighted the role of Carbamic chloride, (2-bromoethyl)- in synthetic methodologies that promote green chemistry principles. Researchers have developed protocols that minimize waste and hazardous byproducts by employing this compound as a key intermediate. Such efforts align with the growing emphasis on sustainable practices in chemical synthesis. The compound's compatibility with catalytic systems that operate under mild conditions further underscores its environmental benefits.

The pharmacological potential of derivatives derived from Carbamic chloride, (2-bromoethyl)- continues to be an area of active investigation. Researchers are exploring its use in designing molecules that interact with biological targets with high specificity. This includes efforts to develop antiviral agents where the structural features of this compound contribute to enhanced binding affinity and reduced side effects. The versatility of its reactivity allows for rapid screening and optimization processes, accelerating the discovery pipeline for new therapeutics.

In conclusion, Carbamic chloride, (2-bromoethyl)-, identified by CAS number 844903-60-2, represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals and materials science. Its unique structural attributes and reactivity profile make it an indispensable tool for researchers seeking to develop innovative solutions across multiple disciplines. As scientific understanding progresses, the applications of this compound are expected to expand further, driving new breakthroughs in both academic research and industrial applications.

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